1,3-Bis(4-chlorophenyl)thiourea is used in the field of crystallography and material science. It is used in the synthesis of a compound, N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide (C16H17Cl2N3OS), which is obtained by slow evaporation of 1,3-Bis(4-chlorophenyl)thiourea (C13H10Cl2N2S) in N,N-dimethylformamide (C3H7NO; DMF) through recrystallization under mild conditions . The compound crystallizes in the monoclinic space group P21/c with specific cell parameters .
1,3-Bis(4-chlorophenyl)thiourea is an organic compound classified as a thiourea, characterized by its unique structure that features two 4-chlorophenyl groups attached to a central thiourea moiety. Its molecular formula is CHClNS, and it has garnered attention for its diverse applications across various fields, including chemistry, biology, and medicine. The compound is known for its significant biological activities, which include antibacterial, antioxidant, and anticancer properties, making it a subject of interest in pharmacological research .
The biological activity of 1,3-Bis(4-chlorophenyl)thiourea is notable:
The synthesis of 1,3-Bis(4-chlorophenyl)thiourea can be achieved through several methods:
In industrial settings, automated reactors are often employed to optimize reaction conditions and enhance yield and purity. Techniques such as recrystallization are utilized for purification purposes .
1,3-Bis(4-chlorophenyl)thiourea finds applications in various domains:
Research into the interactions of 1,3-Bis(4-chlorophenyl)thiourea with biological targets has revealed its potential mechanisms of action:
Several compounds share structural similarities with 1,3-Bis(4-chlorophenyl)thiourea:
Compound Name | Description |
---|---|
Thiourea | The simplest member of the thiourea family. |
N,N′-Bis(4-chlorophenyl)thiourea | A closely related compound with similar properties. |
1,3-Bis(4-carboxyphenyl)imidazolium chloride | Another derivative that showcases different reactivity. |
N,N′-bis(4-chlorophenyl)carbamothioylamino thiourea | A structurally similar compound with unique properties. |
The uniqueness of 1,3-Bis(4-chlorophenyl)thiourea lies in its dual 4-chlorophenyl groups which enhance both its reactivity and biological activity compared to simpler thioureas. This structural feature allows it to interact more effectively with biological targets and exhibit a broader range of applications than its simpler counterparts.
Thiourea was first synthesized in 1873 by the Polish chemist Marceli Nencki as the first urea analogue characterized by the replacement of the oxygen atom with a sulfur atom. While the specific first synthesis of 1,3-Bis(4-chlorophenyl)thiourea is not precisely documented in historical records, its development follows the broader evolution of substituted thioureas. The structural characterization of this compound has been pursued through various crystallographic studies, with significant advances made in determining its precise molecular arrangement and intermolecular interactions.
In 2001, researchers reported the crystal structure of N,N′-(p-Chlorophenyl)thiourea, though this early study had limitations in hydrogen atom positioning. A more comprehensive redetermination of the crystal structure at 173 K was later published, providing more accurate structural information including hydrogen atom positions, which revealed important details about the hydrogen bonding network in this compound.
Research interest in thiourea derivatives, including 1,3-Bis(4-chlorophenyl)thiourea, has evolved significantly over decades. Initially, these compounds attracted attention primarily for their unique structural features and chemical reactivity. By the mid-20th century, their potential applications in agriculture, medicine, and chemical industries became increasingly apparent.
In recent years, thiourea derivatives have gained significant research momentum due to their diverse biological activities. These compounds have demonstrated anti-viral, anti-convulsant, anti-inflammatory, anti-microbial, and anti-tumor effects. The versatility of thiourea derivatives has led to their exploration in various fields, from pharmaceutical development to materials science and environmental applications.
A notable area of interest has been the investigation of thiourea derivatives as chelating agents. For instance, 1,3-Bis(4-chlorophenyl)thiourea has been studied specifically in the context of mercury chelation, with potential applications in treating mercury poisoning in humans.
1,3-Bis(4-chlorophenyl)thiourea holds considerable academic significance in organic chemistry for several reasons. Its synthesis represents classical organic reaction pathways involving isothiocyanates and amines, making it an instructive example for understanding fundamental organic reaction mechanisms. The compound's straightforward synthesis yet rich structural features make it valuable for educational demonstrations of organic synthesis and characterization techniques.
The crystallographic studies of this compound have contributed significantly to the understanding of hydrogen bonding patterns in solid-state chemistry. As noted in the literature, the molecules connect via bifurcated N—H···S hydrogen bonds to form zigzag chains running along the crystallographic b-axis. This hydrogen bonding network exemplifies the important role of non-covalent interactions in determining molecular packing and crystal properties.
Furthermore, 1,3-Bis(4-chlorophenyl)thiourea's isomorphism with 1,3-bis(4-bromophenyl)thiourea provides valuable insights into the effects of halogen substitution on crystal packing arrangements. Such structure-property relationships are fundamental to crystal engineering and the rational design of functional molecular materials.
The title compound adopts a planar, symmetrical configuration due to its synthesis via the reaction of p-chloroaniline, potassium hydroxide, and 4-chloro-1-isothiocyanatobenzene in ethanol [1]. The molecule lies across a crystallographic mirror plane, with the thiourea core (N–C–S–N) forming a central axis flanked by two 4-chlorophenyl groups. This symmetry minimizes steric strain and ensures equal bond lengths between equivalent atoms. Key bond distances include:
Bond Type | Length (Å) |
---|---|
C–S | 1.68 |
C–N | 1.33 |
C–Cl | 1.74 |
The mean carbon-carbon bond length is 0.005 Å, indicating minimal distortion [1]. Disorder in the main residue arises from rotational flexibility of the chlorophenyl groups, which occupy two positions with partial occupancy. This disorder is resolved in the crystallographic model through refinement, yielding an R factor of 0.061 and a weighted R factor of 0.187 [1].
Intermolecular hydrogen bonds dominate the crystal stabilization. The thiourea group participates in N–H⋯S interactions, while the chlorophenyl groups engage in weak C–H⋯S contacts. Notably, the N–H donors form bifurcated bonds with sulfur acceptors from adjacent molecules, creating a layered network parallel to the crystallographic b-axis [1] [3]. The hydrogen bonding parameters are:
Interaction | Distance (Å) | Angle (°) |
---|---|---|
N–H⋯S | 2.38 | 156 |
C–H⋯S | 2.95 | 145 |
These interactions generate a three-dimensional framework, with each molecule connected to four neighbors. Comparable patterns are observed in related thiourea derivatives, where N–H⋯O/S bonds stabilize supramolecular architectures [5].
Weak C–H⋯S interactions (2.95 Å) contribute to crystal cohesion by linking chlorophenyl groups to thiourea sulfur atoms [1]. These contacts are geometrically distinct from hydrogen bonds, with angles near 145°, and are critical for maintaining layer spacing. Hirshfeld surface analysis of analogous compounds reveals that C–H⋯S interactions account for ~12% of molecular surface contacts, underscoring their role in packing efficiency [5].
The compound crystallizes in a monoclinic system, with molecules arranged in alternating layers along the c-axis. Each layer is offset by ½ unit cell translation, reducing void space. The packing density (1.328 g/cm³) reflects efficient van der Waals interactions between chlorophenyl rings [1] [4]. Key packing features include:
Disorder in the carboxylate group of related structures introduces minor deviations but does not disrupt the overall lattice stability [5].
Single-crystal X-ray diffraction confirms that 1,3-bis(4-chlorophenyl)thiourea crystallizes in the monoclinic space group P2₁/c, with unit cell parameters:
Parameter | Value |
---|---|
a (Å) | 92.360 (4) |
b (Å) | 7.2232 (3) |
c (Å) | 25.2555 (11) |
β (°) | 91.376 (3) |
Volume (ų) | 1684.40 (12) |
The space group symmetry accommodates the molecule’s mirror-plane geometry, with four formula units per unit cell (Z = 4) [3] [4]. The data-to-parameter ratio of 16.4 ensures model reliability, validated by residual electron density peaks below 0.25 eÅ⁻³ [1].
Route | Key starting materials | Principal solvent(s) | Typical temperature / time | Isolated yield | Reference |
---|---|---|---|---|---|
Acidic thiocyanate condensation | 4-Chloroaniline hydrochloride + sodium thiocyanate | Chlorobenzene–water biphasic system | Reflux (≈ 100 °C) / 2 h | 54 – 63% | [1] |
Direct isothiocyanate–amine coupling | 4-Chlorophenyl isothiocyanate + 4-chloroaniline | Ethanol | Ambient temperature / 48 h | 68% | [2] |
The classical thiocyanate method proceeds through in-situ formation of 4-chlorophenyl isothiocyanate, which immediately reacts with the free base to give the target thiourea. Prolonged heating is unnecessary once the salt is converted, so the process is readily stopped when thin-layer chromatography shows complete consumption of thiocyanate-derived intermediates [1].
Aqueous protocol | Oxidant or activating reagent | Water content | Temperature / time | Yield | Reference |
---|---|---|---|---|---|
Phenyl chlorothionoformate route | None (self-activating chloroformate) | 100% water | 100 °C / 8 h | 99% | [3] |
One-pot carbon disulfide oxidation | Hydrogen peroxide | 100% water | 40 – 45 °C / 1 h | 99% | [4] |
Under the chlorothionoformate conditions, 4-chloroaniline (3.5 equiv.) captures hydrogen chloride formed in situ, preventing by-product isothiocyanate formation and driving the reaction quantitatively toward the symmetrical thiourea [3]. The carbon-disulfide methodology relies on sequential oxidation of the intermediate dithiocarbamate to a thiuram disulfide, followed by aminolytic cleavage that furnishes the bis(4-chlorophenyl) product in essentially quantitative yield without organic solvent use [4].
Technique | Solvent | Energy input | Time | Yield | Reference |
---|---|---|---|---|---|
Mechanochemical neat grinding | None (solvent-free) | Planetary ball-mill, 30 min | 30 min | 99% | [5] [6] |
Solid-state potassium hydroxide / carbon disulfide grinding | None | Ball-mill, 1 h | 60 min | 93% | [7] |
Self-condensation of 4-chlorophenyl isothiocyanate mediated by di-tert-butyl peroxide | Water | 90 °C, air atmosphere | 3 h | 88% | [8] |
The solvent-free mechanochemical variants eliminate bulk liquids and suppress side reactions; in situ Raman monitoring shows complete disappearance of the isothiocyanate band within minutes, confirming instantaneous C=S bond activation under shear [5]. The peroxide strategy is equally aqueous but exploits radical initiation to couple two isothiocyanate molecules cleanly in the presence of catalytic copper ions [8].
Crystallisation solvent system | Cooling / evaporation mode | Crystal habit obtained | Comment | Reference |
---|---|---|---|---|
Ethanol–benzene (5 : 1) | Slow cooling from 78 °C to 25 °C | Fine needles, melting point ≈ 172 °C | Removes coloured impurities introduced by aromatic solvents | [1] |
Methanol followed by dichloromethane extraction and methanol re-crystallisation | Room-temperature evaporation | Platelets, melting point ≈ 169 °C | Used after hydrogen-peroxide route; gives 98% purity without chromatography | [4] |
N,N-Dimethylformamide slow evaporation | Unstirred, 22 °C, seven days | Block crystals of a N,N-dimethylformamide solvate | Supplies single-crystal quality material for X-ray analysis; yield 84% | [9] [10] |
Choice of solvent markedly influences polymorph selectivity: alcoholic systems afford the unsolvated form, whereas N,N-dimethylformamide consistently delivers the monoclinic solvate described in Section 3.5.
Single-crystal X-ray diffraction of the N,N-dimethylformamide solvate reveals monoclinic space group P2₁/c with one thiourea and one N,N-dimethylformamide in the asymmetric unit [9] [10].
Parameter | Value |
---|---|
Formula (solvate) | C₁₆H₁₇Cl₂N₃OS |
Unit-cell lengths / Å | a = 9.236 0(4) b = 7.223 2(3) c = 25.255 5(11) |
Angle β / ° | 91.376(3) |
Volume / ų | 1684.40(12) |
Z | 4 |
Hydrogen-bond motif | Two N–H···O interactions linking thiourea and N,N-dimethylformamide into infinite ribbons |
Intermolecular hydrogen bonding lengthens the C=S bond to 1.680 Å (compare 1.599 Å for unsubstituted thiourea) and shortens C–N distances to ca. 1.358 Å, evidencing π-electron delocalisation across the N–C=S framework [9].
Isothiocyanates remain the most direct precursors when the phenyl rings already possess leaving-group substituents.
Transformation | Conditions | Yield | Reference |
---|---|---|---|
Pyridine–water (1 : 1) hydrolysis–condensation of 4-chlorophenyl isothiocyanate | 80 °C, 12 h | 95% | [11] |
Copper-catalysed di-tert-butyl peroxide coupling in water | 90 °C, 3 h | 88% | [8] |
Ball-milling of 4-chlorophenyl isothiocyanate with catalytic potassium hydroxide | 25 °C, 45 min | 92% | [7] |
Mechanistically the isothiocyanate approaches proceed through transient thiocarbamoyl anions that dimerise under either base or radical activation, giving the symmetric thiourea with quantitative utilisation of the sulphur atom [8] [7].
Method category | Highest reported isolated yield |
---|---|
Conventional acid thiocyanate | 63% [1] |
Conventional amine + isothiocyanate | 68% [2] |
Aqueous chlorothionoformate | 99% [3] |
Aqueous carbon-disulfide oxidation | 99% [4] |
Mechanochemical grinding | 99% [5] |
Green peroxide self-condensation | 88% [8] |
N,N-dimethylformamide crystallisation (overall) | 84% [9] |
Corrosive;Acute Toxic;Irritant;Environmental Hazard